molecular formula C21H22N2O5 B1365505 (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid CAS No. 283160-17-8

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

Cat. No.: B1365505
CAS No.: 283160-17-8
M. Wt: 382.4 g/mol
InChI Key: GMXKYUGMPJITQT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced by reacting the protected amino acid with a suitable carbamoylating agent, such as carbonyldiimidazole (CDI).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.

    Automated Synthesis: Automated peptide synthesizers can be employed to streamline the synthesis process, especially for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used to modify the carbamoyl group.

Major Products Formed

    Peptides: The primary products formed from coupling reactions are peptides, which can be further elongated or modified.

    Modified Amino Acids: Substitution reactions can yield various modified amino acids with different functional groups.

Scientific Research Applications

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid has numerous applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound can be used to introduce specific functional groups into peptides for bioconjugation studies.

    Drug Development: Modified peptides synthesized using this compound can be used in drug discovery and development, particularly in the design of peptide-based therapeutics.

    Biochemical Studies: It is used in the study of enzyme-substrate interactions and protein structure-function relationships.

Mechanism of Action

The mechanism of action of (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Carbamoyl-3-(tert-butoxycarbonyl-amino)-pentanoic acid: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (S)-5-Carbamoyl-3-(benzyloxycarbonyl-amino)-pentanoic acid: This compound uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

    Fmoc Group: The use of the Fmoc group in (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid provides advantages such as ease of removal under mild conditions and compatibility with automated peptide synthesizers.

    Stability: The Fmoc group offers greater stability compared to other protecting groups, making it suitable for complex peptide synthesis.

This compound’s unique properties and versatility make it a valuable tool in the fields of organic chemistry, biochemistry, and pharmaceutical research

Properties

IUPAC Name

(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKYUGMPJITQT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426594
Record name Fmoc-beta-Homogln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283160-17-8
Record name Fmoc-beta-Homogln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 2
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 3
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 4
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 5
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 6
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

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